I-XW-053 sodium

Description

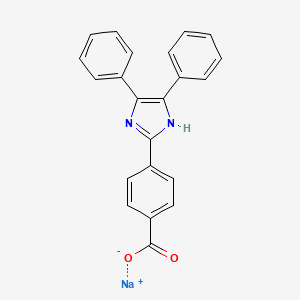

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Porcupine Inhibitors in Modulating the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: I-XW-053 Sodium

An extensive review of the scientific literature indicates that this compound is an inhibitor of the HIV-1 capsid protein and is not associated with the modulation of the Wnt signaling pathway.[1][2] Research has shown its activity in suppressing the replication of HIV-1 by blocking the interface between capsid protein N-terminal domains.[1][2] This guide will therefore focus on a well-established class of Wnt signaling inhibitors, the Porcupine inhibitors, which are central to current research and drug development efforts in this field.

Introduction to the Wnt Signaling Pathway and the Role of Porcupine

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that regulates a multitude of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer.[3][4]

A key regulatory point in the Wnt pathway is the secretion of Wnt ligands. This process is critically dependent on a post-translational modification known as palmitoylation, a reaction catalyzed by the membrane-bound O-acyltransferase, Porcupine (PORCN).[3][4][5] Palmitoylation is essential for the proper trafficking and secretion of Wnt proteins, enabling them to bind to their Frizzled receptors on target cells and initiate downstream signaling cascades.[5]

Porcupine inhibitors are a class of small molecules that specifically target and inhibit the enzymatic activity of PORCN.[3][4] By preventing the palmitoylation of Wnt ligands, these inhibitors effectively block Wnt secretion and, consequently, the activation of the Wnt signaling pathway.[3][4] This mechanism of action has made Porcupine inhibitors a promising therapeutic strategy for Wnt-driven cancers and other diseases.[3][4]

Quantitative Data on Key Porcupine Inhibitors

The following tables summarize the in vitro potency of several well-characterized Porcupine inhibitors.

| Inhibitor | Target | IC50 | Assay System | Reference |

| LGK974 | Porcupine | 0.4 nM | Wnt-dependent reporter assay | [6] |

| Wnt-C59 | Porcupine | 74 pM | Wnt signaling reporter assay | [7][8] |

| IWP-2 | Porcupine | 27 nM | Cell-free assay | [9][10][11] |

| Inhibitor | Cell Line | EC50 | Assay | Reference |

| IWP-2 | A818-6 | 8.96 µM | Antiproliferative assay | [10] |

| MiaPaCa2 | 1.90 µM | Antiproliferative assay | [10] | |

| Panc-1 | 2.33 µM | Antiproliferative assay | [10] | |

| HT29 | 4.67 µM | Antiproliferative assay | [10] | |

| HEK293 | 2.76 µM | Antiproliferative assay | [10] | |

| SW620 | 1.90 µM | Antiproliferative assay | [10] | |

| Capan-2 | 2.05 µM | Antiproliferative assay | [10] |

Experimental Protocols

Wnt Signaling Reporter Assay (Luciferase-Based)

This assay is a common method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing T-cell factor/lymphoid enhancer-factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which, in complex with TCF/LEF, drives the expression of the luciferase gene. The resulting luminescence is proportional to the Wnt signaling activity.

Protocol Outline:

-

Cell Culture: HEK293 cells are commonly used and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Wnt Stimulation: The day after transfection, the medium is replaced with fresh medium containing a source of Wnt ligand (e.g., Wnt3a-conditioned medium) and varying concentrations of the Porcupine inhibitor (e.g., LGK974, Wnt-C59, or IWP-2).

-

Incubation: Cells are incubated for 16-24 hours to allow for Wnt-mediated luciferase expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value of the inhibitor is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Wnt Pathway Components

This method is used to assess the levels of specific proteins in the Wnt signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol Outline:

-

Cell Treatment and Lysis: Cells (e.g., HeLa or cancer cell lines with active Wnt signaling) are treated with the Porcupine inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against Wnt pathway proteins (e.g., β-catenin, phosphorylated LRP6, Axin2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding an HRP substrate and detecting the resulting chemiluminescence using an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize the protein levels.

In Vivo Efficacy Studies in Xenograft Models

Animal models are used to evaluate the anti-tumor activity of Porcupine inhibitors.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Porcupine inhibitor, and tumor growth is monitored.

Protocol Outline:

-

Animal Model: Female nude mice are commonly used.

-

Tumor Cell Implantation: A human cancer cell line with a Wnt-dependent phenotype (e.g., MMTV-WNT1) is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The Porcupine inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.[12][13]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of Wnt pathway biomarkers (e.g., Axin2 mRNA levels) by qRT-PCR or Western blot to confirm target engagement.[6]

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the efficacy of the treatment.

Visualizations

Caption: Canonical Wnt Signaling Pathway and Point of Inhibition by Porcupine Inhibitors.

Caption: General Experimental Workflow for the Evaluation of Porcupine Inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of I-XW-053 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-XW-053 sodium is a notable small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. By specifically targeting the interface between the N-terminal domains (NTD) of the capsid protein, it disrupts the early stages of the viral replication cycle. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, quantitative biological data, and relevant experimental methodologies. The information presented herein is intended to support further research and development of capsid-targeting antiretroviral therapies.

Chemical Properties

This compound is the sodium salt of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C22H15N2NaO2 | [1] |

| Molecular Weight | 362.36 g/mol | [1] |

| CAS Number | 1644644-89-2 | [1] |

| Appearance | Solid powder | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

Further details on solubility and stability in various experimental buffers are not extensively documented in publicly available literature and may require empirical determination.

Biological Activity and Mechanism of Action

This compound exerts its antiviral activity by inhibiting the replication of a broad range of primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs) without significant cytotoxicity.[2][3]

Quantitative Biological Data

The biological activity of I-XW-053 has been quantified in cell-based assays.

| Parameter | Value | Cell Type | Virus Isolates | Reference |

| EC50 | 9.03 - 100 µM | PBMCs | Subtypes A, B, C, D, E, F, G, and Group O | [2] |

| IC50 | 164.2 µM | - | HIV-189BZ167 | [4][5] |

| CC50 | > 100 µM | PBMCs | - | [2] |

Mechanism of Action: Targeting the HIV-1 Capsid

The primary molecular target of I-XW-053 is the HIV-1 capsid protein (CA). Specifically, it binds to the interface between the N-terminal domains (NTD-NTD) of adjacent CA monomers within the capsid lattice.[4][5] This interaction disrupts the normal process of capsid "uncoating," a critical step in the early phase of the HIV-1 life cycle where the viral core disassembles to release the viral RNA and enzymes into the cytoplasm. By interfering with uncoating, I-XW-053 ultimately inhibits the process of reverse transcription, where the viral RNA is converted into DNA.[2] This compound's activity is specific to HIV-1, with no observed effect on the replication of Simian Immunodeficiency Virus (SIV) or other non-retroviruses.[2]

Signaling and Process Pathways

The following diagrams illustrate the HIV-1 early life cycle and the specific point of intervention by I-XW-053.

Caption: Overview of I-XW-053's point of intervention in the HIV-1 lifecycle.

Caption: I-XW-053 binds to the CA monomer interface, preventing disassembly.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in HIV-1 research.

Single-Round HIV-1 Infection Assay

This assay is used to determine the inhibitory effect of a compound on a single cycle of viral replication.

Workflow:

Caption: Workflow for a typical single-round HIV-1 infection assay.

Methodology:

-

Cell Seeding: Target cells, such as U87.CD4.CCR5, are seeded in 96-well luminometer-compatible plates at a density of approximately 1.2 x 104 cells per well.

-

Incubation: The cells are incubated for 24 hours at 37°C.

-

Compound Addition and Infection: this compound, dissolved in a suitable solvent like DMSO, or the solvent alone (as a vehicle control) is mixed with a preparation of pseudotyped HIV-1. This mixture is then added to the target cells.

-

Incubation: The treated and infected cells are incubated for an additional 48 hours at 37°C.

-

Cell Lysis and Readout: The culture medium is removed, and the cells are lysed using a luciferase lysis buffer. Following a freeze-thaw cycle, a luciferase assay substrate is added, and the luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[6]

In Vitro Capsid Assembly Assay

This assay measures the effect of a compound on the ability of purified HIV-1 capsid protein to assemble into higher-order structures.

Workflow:

Caption: Workflow for an in vitro HIV-1 capsid assembly assay.

Methodology:

-

Reaction Preparation: A small volume (e.g., 1.0 µL) of a concentrated solution of this compound in DMSO is added to an aqueous buffer solution (e.g., containing NaCl and NaH2PO4, pH 8.0).

-

Initiation of Assembly: The assembly reaction is initiated by the addition of a solution of purified HIV-1 capsid protein to a final concentration of approximately 30 µM.

-

Turbidity Measurement: The reaction mixture is allowed to equilibrate for a short period (e.g., 2 minutes). The turbidity of the solution, which increases as the capsid proteins assemble, is then monitored by measuring the optical density at 350 nm at regular intervals (e.g., every minute) for a defined period (e.g., 39 minutes).[6]

Conclusion

This compound is a valuable research tool for studying the role of the HIV-1 capsid in viral replication. Its specific mechanism of action, targeting the NTD-NTD interface and inhibiting uncoating, provides a clear example of a capsid-targeting antiviral strategy. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and to explore the development of new and more potent HIV-1 capsid inhibitors. Further characterization of its physicochemical properties, binding kinetics, and in vivo efficacy will be crucial for advancing this class of antiretroviral agents.

References

- 1. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role and Application of ERK5 Inhibition in Cancer Cell Line Studies

Disclaimer: Initial searches for the compound "I-XW-053 sodium" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized and widely studied ERK5 inhibitor, XMD8-92 , as a representative compound to illustrate the principles and methodologies relevant to the study of ERK5 inhibition in cancer research.

Introduction for Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of a distinct MAPK cascade that has emerged as a significant contributor to tumor progression. The MEK5-ERK5 signaling axis is implicated in promoting cancer cell proliferation, survival, invasion, and angiogenesis.[1][2] Consequently, ERK5 has become an attractive therapeutic target for the development of novel anti-cancer agents.

This technical guide provides an in-depth overview of the experimental approaches used to study ERK5 inhibitors in cancer cell lines, using XMD8-92 as a primary example. It includes a summary of its effects on various cancer cell lines, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary: Effects of XMD8-92 on Cancer Cell Lines

The following table summarizes the quantitative data on the inhibitory effects of XMD8-92 on various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | IC50 (EGF-induced BMK1 autophosphorylation) | 0.24 µM | [3] |

| AsPC-1 | Pancreatic Cancer | Inhibition of Cell Proliferation | Significant at 10 & 15 µM | [4] |

| Various | Pancreatic Cancer | Inhibition of Tumor Xenograft Growth | Significant | [5] |

| HeLa, A549 | Cervical, Lung Cancer | Induction of p21 expression | Significant | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [7] |

Mechanism of Action of ERK5 Inhibitors

XMD8-92 is a potent and selective inhibitor of ERK5 (BMK1).[6] It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4). The primary mechanism of action for its anti-cancer effects in the context of the ERK5 pathway involves the inhibition of ERK5 kinase activity. This prevents the phosphorylation of downstream substrates, such as the MEF2 family of transcription factors, which are crucial for the expression of genes involved in cell proliferation and survival.[1] Inhibition of ERK5 signaling can lead to the upregulation of cell cycle inhibitors like p21, thereby suppressing cancer cell proliferation.[3]

Signaling Pathway Diagram

Caption: The MEK5-ERK5 signaling pathway and the inhibitory action of XMD8-92.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of ERK5 inhibitors like XMD8-92 in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the ERK5 inhibitor (e.g., XMD8-92) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated ERK5, and downstream targets.

Protocol:

-

Cell Lysis: Treat cells with the ERK5 inhibitor as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK5, anti-ERK5, anti-p21, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.

Protocol:

-

Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the ERK5 inhibitor or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a novel ERK5 inhibitor in cancer cell line studies.

Caption: A generalized experimental workflow for testing an ERK5 inhibitor.

Conclusion

While information on "this compound" is not currently available in the public domain, the study of ERK5 inhibitors like XMD8-92 provides a strong rationale for targeting the MEK5-ERK5 pathway in cancer therapy. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the therapeutic potential of novel ERK5 inhibitors. The consistent findings of reduced cell proliferation, induction of cell cycle arrest, and inhibition of cell migration upon ERK5 inhibition underscore the importance of this pathway in oncology drug discovery. Further research into selective and potent ERK5 inhibitors is warranted to translate these preclinical findings into effective clinical treatments.

References

- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of I-XW-053 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-XW-053 sodium is a novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. This document provides a comprehensive technical overview of its discovery, synthesis, and mechanism of action. I-XW-053 targets the N-terminal domain (NTD) of the HIV-1 capsid protein (CA), a critical component in the viral lifecycle. By binding to the interface between two NTD domains, I-XW-053 disrupts the proper assembly and disassembly of the viral capsid, a process essential for reverse transcription. This guide details the experimental data supporting its antiviral activity, the protocol for its chemical synthesis, and an analysis of its interaction with the viral capsid.

Discovery and Rationale

I-XW-053 was identified through a hybrid structure-based virtual screening approach aimed at discovering small molecules that could disrupt the interface between the N-terminal domains of the HIV-1 capsid protein. The rationale for targeting the capsid protein lies in its crucial roles in both early and late stages of the HIV-1 replication cycle, including uncoating, nuclear import, and assembly of new virions.

The parent compound, CK026, was initially identified but showed a lack of activity in peripheral blood mononuclear cells (PBMCs). To improve its drug-like properties, three smaller analogs were synthesized, leading to the development of I-XW-053 (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid). This derivative retained the antiviral efficacy of the parent compound while demonstrating potent inhibition of a wide range of primary HIV-1 isolates in PBMCs with no significant cytotoxicity observed.[1]

Quantitative Antiviral and Cytotoxicity Data

The antiviral activity and cytotoxicity of I-XW-053 have been evaluated in relevant cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line | Virus Strain(s) | Reference |

| EC50 (50% Effective Concentration) | Not explicitly quantified in the primary literature, but demonstrated to inhibit a diverse panel of primary HIV-1 isolates. | PBMCs | Various primary HIV-1 isolates | [1] |

| CC50 (50% Cytotoxic Concentration) | No appreciable cytotoxicity observed in PBMCs. A precise value is not provided in the primary literature. | PBMCs | N/A | [1] |

| Selectivity Index (SI = CC50/EC50) | Cannot be precisely calculated without a specific CC50 value, but implied to be high due to the lack of observed cytotoxicity at effective antiviral concentrations. | N/A | N/A |

Chemical Synthesis of I-XW-053

The synthesis of I-XW-053, with the IUPAC name Sodium 4-(4,5-Diphenyl-1H-imidazol-2-yl)-benzoate, is based on the reaction of o-phenylenediamine with p-aminobenzoic acid. While the primary research article by Kortagere et al. (2012) does not provide a detailed step-by-step synthesis protocol, the general synthesis of 2-aryl benzimidazoles is well-established in the chemical literature. The following is a generalized experimental protocol based on known methods for synthesizing similar compounds.

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid.

-

Salt Formation: To obtain the sodium salt (this compound), the purified benzoic acid derivative is treated with one equivalent of sodium hydroxide or sodium bicarbonate in an appropriate solvent, followed by evaporation of the solvent.

References

A Technical Guide to the Characterization of β-Catenin Degradation Modulators

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document addresses the topic of small molecules that induce the degradation of β-catenin, a key mediator of the Wnt signaling pathway. While this guide was prompted by an inquiry into the compound I-XW-053 sodium, a thorough review of publicly available scientific literature indicates that I-XW-053 is primarily characterized as a capsid-targeted inhibitor of HIV-1 replication.[1] At present, there is no available data linking this compound to the modulation of β-catenin or the Wnt signaling pathway.

Therefore, this guide will serve as a comprehensive technical resource on the core principles, experimental methodologies, and data interpretation necessary for the investigation and characterization of any novel small molecule designed to promote β-catenin degradation.

The Wnt/β-Catenin Signaling Pathway: A Core Therapeutic Target

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and stem cell maintenance.[2][3] Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer, hepatocellular carcinoma, and certain breast cancers.[4][5][6]

At the heart of this pathway lies the regulation of the cytoplasmic concentration of the protein β-catenin.[4] In the absence of a Wnt ligand ("off-state"), a multiprotein "destruction complex" actively sequesters and phosphorylates β-catenin.[3][7] This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1).[3] Phosphorylation marks β-catenin for ubiquitination by the E3 ligase β-TrCP, leading to its rapid degradation by the proteasome.[7][8]

When a Wnt ligand binds to its receptors ("on-state"), this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes that drive cell proliferation.[3][8] Consequently, small molecules that can stabilize the destruction complex and promote β-catenin degradation represent a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.

Quantitative Analysis of Inhibitor Activity

The efficacy of a potential β-catenin degrader is quantified using several key metrics. These values are typically determined by performing dose-response experiments and fitting the data to a sigmoidal curve.

-

IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biological activity by 50%. For Wnt pathway inhibitors, this is often measured using a TCF/LEF reporter assay (e.g., TOPFlash), which quantifies β-catenin-mediated gene transcription. A lower IC50 value indicates higher potency.

-

EC50 (Half-maximal Effective Concentration): This metric is used for agonists or when measuring a response that increases with concentration. While less common for degraders, it could be used to quantify an indirect effect, such as the activation of a process that leads to degradation.

-

GI50 (Half-maximal Growth Inhibition): This is the concentration of a compound required to inhibit the proliferation of a cell line by 50%. It is a critical measure of the compound's anti-cancer activity and is typically determined using cell viability assays.

Table 1: Illustrative Quantitative Data for a Hypothetical β-Catenin Degrader

| Assay Type | Cell Line | Parameter | Value (µM) | Description |

| TCF/LEF Reporter Assay | HCT116 (CRC) | IC50 | 1.5 | Concentration to inhibit Wnt transcriptional activity by 50%. |

| Cell Viability Assay | SW480 (CRC) | GI50 | 3.2 | Concentration to inhibit cancer cell growth by 50%. |

| Western Blot Densitometry | DLD-1 (CRC) | DC50 | 2.5 | Concentration to reduce total β-catenin protein levels by 50%. |

Note: The data presented are for illustrative purposes only and are modeled on typical values for known Wnt pathway inhibitors.

Key Experimental Protocols

Characterizing a molecule that promotes β-catenin degradation requires a suite of well-established molecular and cellular biology techniques.

Western Blotting for β-Catenin Levels

This is the most direct method to visualize and quantify changes in protein levels.

Objective: To measure the levels of total and phosphorylated β-catenin in cells following treatment with the inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with known Wnt pathway activation (e.g., HCT116, SW480) and treat with a dose range of the test compound for a specified time course (e.g., 6, 12, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total β-catenin, phosphorylated β-catenin (e.g., at Ser33/Ser37/Thr41), and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize β-catenin levels to the loading control.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if the inhibitor affects the interaction between β-catenin and core components of the destruction complex.

Objective: To assess whether the test compound stabilizes the interaction between β-catenin and Axin or APC.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with Protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the destruction complex (e.g., anti-Axin1) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash multiple times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated proteins by Western Blot, probing for the presence of β-catenin. An increased amount of β-catenin in the Axin1 immunoprecipitate from treated cells would suggest stabilization of the complex.

Cell Viability Assay (MTT or CCK-8)

These assays measure the metabolic activity of cells, which is a proxy for cell viability and proliferation.

Objective: To determine the effect of the inhibitor on cancer cell growth and calculate the GI50.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a set period (e.g., 72 hours).

-

Reagent Addition: Add the assay reagent (e.g., MTT or CCK-8) to each well and incubate for 1-4 hours. Live cells will metabolize the reagent, causing a color change.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to untreated controls and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.

Visualizing the Mechanism of Action

A key goal is to elucidate how a compound promotes β-catenin degradation. A common mechanism for Wnt inhibitors is the stabilization of the Axin protein, a rate-limiting component of the destruction complex. For example, inhibitors of Tankyrase (TNKS) prevent the PARsylation of Axin, which marks it for degradation. By inhibiting Tankyrase, Axin levels rise, enhancing the assembly and activity of the destruction complex.

Conclusion

The characterization of a novel small molecule that induces β-catenin degradation is a multi-step process that combines quantitative assays with direct biochemical investigation. By employing techniques such as Western blotting, co-immunoprecipitation, and cell viability assays, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and therapeutic potential. While the specific compound this compound is not currently associated with this activity, the methodologies outlined in this guide provide a robust framework for the evaluation of future candidates targeting the Wnt/β-catenin pathway.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wnt/beta-catenin pathway activation is enriched in basal-like breast cancers and predicts poor outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined quantitative measures of ER, PR, HER2, and KI67 provide more prognostic information than categorical combinations in luminal breast cancer. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]

- 5. Interactions between SOX factors and Wnt/β-catenin signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide on the Role of Sodium Butyrate in Inhibiting Tumor Growth

Lack of Evidence for I-XW-053 Sodium in Tumor Growth Inhibition

Initial research indicates that this compound is recognized as an inhibitor of HIV-1 capsid protein, playing a role in suppressing the replication of the HIV-1 virus.[1][2][3][4][5] Extensive searches of scientific literature and clinical trial databases did not yield any evidence to support the role of this compound in the inhibition of tumor growth.

As a result, this document will provide a comprehensive technical guide on a well-researched alternative, Sodium Butyrate , a compound with established anti-tumor properties. This guide will adhere to the user's original content structure, data presentation, and visualization requirements, serving as an illustrative example of the requested in-depth analysis.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Sodium butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor.[6][7] By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[6] This epigenetic modification is a primary driver of its anti-cancer effects, which include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation in various cancer types.[6][8]

Key Signaling Pathways Modulated by Sodium Butyrate

Sodium butyrate exerts its anti-tumor effects through the modulation of several key signaling pathways:

-

Apoptosis Induction: Sodium butyrate promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as BCL-2.[6][9] It has also been shown to sensitize cancer cells to TRAIL-mediated apoptosis by upregulating the death receptor DR5.[10] Furthermore, it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial impairment.[11]

-

Cell Cycle Arrest: By modulating the expression of cell cycle regulators, sodium butyrate can induce cell cycle arrest, primarily at the G1/S and G2/M phases. This prevents cancer cells from progressing through the cell division cycle.

-

Autophagy Induction: Sodium butyrate can induce autophagy in colorectal cancer cells through the LKB1/AMPK signaling pathway.[6][12][13] This process of cellular self-digestion can lead to cell death in some contexts.

-

Inhibition of Angiogenesis: Sodium butyrate has been shown to downregulate vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[9]

-

Modulation of Inflammatory Pathways: It can exert a dual role in inflammation, including the inhibition of the NLRP3 inflammasome, which can impact tumor development.[8]

Signaling Pathway Diagrams

Caption: Sodium Butyrate Induced Apoptotic Pathway.

Caption: Sodium Butyrate Induced Autophagy Pathway.

Quantitative Data on Anti-Tumor Efficacy

The following tables summarize the in vitro efficacy of sodium butyrate across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (mM) | Effect |

| AGS | Gastric Adenocarcinoma | 1.76 | Antiproliferative |

| MCF-7 | Breast Cancer | ~5.0 | Reduced cell viability by ~27% |

| MDA-MB-468 | Breast Cancer | ~5.0 | Reduced cell viability by ~30% |

Data sourced from multiple preclinical studies.[11][14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of sodium butyrate on cancer cells.

Methodology:

-

Human colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates.

-

After 24 hours of incubation, the cells are treated with increasing concentrations of sodium butyrate (e.g., 0-20 mM).[6]

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by sodium butyrate.

Methodology:

-

Cancer cells are treated with sodium butyrate at a predetermined concentration (e.g., 5 mM) for a specific duration.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.[12]

Western Blot Analysis

Objective: To detect changes in protein expression in key signaling pathways.

Methodology:

-

Cancer cells are treated with sodium butyrate.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., BAX, BCL-2, LC3-II) overnight at 4°C.[13]

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General Experimental Workflow.

Preclinical and Clinical Status

Numerous preclinical studies have demonstrated the anti-cancer effects of sodium butyrate in various cancer models, including colorectal, breast, prostate, and gastric cancers.[7][8][9][14] In vivo studies in animal models have also shown that sodium butyrate can inhibit tumor growth.[15] While the preclinical evidence is strong, clinical applications are still being explored. The primary challenge is the rapid metabolism of butyrate in the gut and liver, which limits its systemic bioavailability. Research is ongoing to develop more stable derivatives and targeted delivery systems to enhance its therapeutic potential in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | HIV-1衣壳蛋白抑制剂 | MCE [medchemexpress.cn]

- 6. mdpi.com [mdpi.com]

- 7. canceractive.com [canceractive.com]

- 8. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Sodium butyrate induces autophagy in colorectal cancer cells through LKB1/AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The postbiotic sodium butyrate synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]

- 15. Sodium butyrate inhibits carcinoma development in a 1,2-dimethylhydrazine-induced rat colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of ERK5 Inhibitors

Topic: I-XW-053 Sodium Protocol for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific in vitro assay protocols for this compound is limited. The following application notes and protocols are based on established methodologies for the characterization of other known ERK5 inhibitors and are intended to serve as a comprehensive guide for researchers working with similar compounds.

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] The ERK5 pathway is distinct from the more extensively studied ERK1/2 pathway and is involved in regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3][4][5] Upstream activation by stimuli like growth factors and stress leads to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[2][3][6] Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos, thereby modulating gene expression.[1][3]

Given its role in promoting cell survival and proliferation, the ERK5 signaling pathway has emerged as a promising therapeutic target, particularly in oncology.[1][4] Inhibitors of ERK5 are valuable tools for elucidating its biological functions and for potential therapeutic development. This document provides detailed protocols for the in vitro characterization of ERK5 inhibitors, using this compound as a representative compound.

ERK5 Signaling Pathway

The canonical ERK5 signaling cascade is initiated by various extracellular stimuli that activate MEKK2 or MEKK3. These kinases then phosphorylate and activate MEK5, the direct upstream kinase of ERK5. MEK5, a dual-specificity kinase, subsequently phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop (TEY motif), leading to its activation.[5][6] Activated ERK5 can then phosphorylate downstream substrates in both the cytoplasm and the nucleus to regulate cellular responses.

Figure 1: Simplified ERK5 signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Activity of a Representative ERK5 Inhibitor

The following tables summarize representative quantitative data for a hypothetical ERK5 inhibitor, which should be determined experimentally for this compound.

Table 1: Biochemical Kinase Assay Data

| Compound | Target Kinase | IC50 (nM) | Assay Format |

|---|---|---|---|

| This compound | ERK5 | Value | Lanthascreen™ Eu Kinase Binding |

| This compound | p38α | Value | Lanthascreen™ Eu Kinase Binding |

| XMD8-92 (Control) | ERK5 | 162 | Kinase Glo® Luminescence Assay |

Table 2: Cell-Based Assay Data

| Compound | Cell Line | Assay Type | EC50 (µM) |

|---|---|---|---|

| This compound | HeLa | ERK5 Autophosphorylation | Value |

| This compound | A549 Lung Cancer | Cell Proliferation (72h) | Value |

| XMD8-92 (Control) | HeLa | ERK5 Autophosphorylation | 0.09 |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize an ERK5 inhibitor.

Figure 2: General experimental workflow for in vitro characterization of an ERK5 inhibitor.

Protocol 1: Biochemical ERK5 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the direct inhibitory activity of this compound on ERK5 kinase by measuring its binding affinity (IC50).

Materials:

-

Recombinant human ERK5 protein

-

Lanthascreen™ Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound (and control inhibitors) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates (low-volume, black)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of the ERK5 enzyme/Eu-antibody mixture to each well.

-

Add 5 µL of the Alexa Fluor™ 647-Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based ERK5 Autophosphorylation Assay

Objective: To measure the potency of this compound in inhibiting ERK5 activation within a cellular context (EC50).

Materials:

-

HeLa or other suitable cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Epidermal Growth Factor (EGF) as a stimulant

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: Anti-phospho-ERK5 (Thr218/Tyr220), Anti-total-ERK5

-

Western blotting reagents and equipment or ELISA-based kit (e.g., PathScan® Phospho-ERK5 ELISA)

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Detection (Western Blot):

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry.

-

-

Data Analysis:

-

Calculate the ratio of phospho-ERK5 to total ERK5 for each treatment.

-

Normalize the data to the EGF-stimulated, vehicle-treated control.

-

Plot the normalized data against the inhibitor concentration and determine the EC50 value.

-

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H292)[4]

-

Complete growth medium

-

This compound

-

96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization buffer (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours (or a desired time course) in a standard cell culture incubator.

-

Assay Measurement (CellTiter-Glo® example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (media only).

-

Normalize the data to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

These protocols provide a foundational framework for the in vitro evaluation of this compound or any novel ERK5 inhibitor. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the characterization of the compound's potency, selectivity, and cellular activity.

References

- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

Application Notes: I-XW-053 Sodium in Colorectal Cancer Research

For Research Use Only.

Introduction

I-XW-053 sodium is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in colorectal cancer (CRC). Preclinical studies have demonstrated its ability to modulate key signaling pathways implicated in CRC tumorigenesis and progression. These notes provide an overview of the application of this compound in a research setting, including its mechanism of action, and protocols for in vitro and in vivo studies.

Mechanism of Action

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Hyperactivation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a critical driver in the majority of colorectal cancers.[1][2][3] this compound exerts its effect by targeting a downstream component of the pathway, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes, which are crucial for cancer cell proliferation and survival.

Key Applications in Colorectal Cancer Research

-

Inhibition of CRC cell proliferation and survival: this compound has been shown to inhibit the growth of various CRC cell lines, particularly those with mutations leading to aberrant Wnt signaling.

-

Induction of Apoptosis: By suppressing the Wnt/β-catenin pathway, this compound can induce programmed cell death in CRC cells.

-

In vivo tumor growth inhibition: In preclinical xenograft models of colorectal cancer, administration of this compound has been demonstrated to significantly reduce tumor growth.

-

Investigation of Wnt signaling pathway dynamics: As a selective inhibitor, this compound serves as a valuable tool for studying the intricate role of the Wnt pathway in CRC biology.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| HCT-116 | KRAS G13D, PIK3CA H1047R | 150 |

| SW480 | APC truncated | 75 |

| DLD-1 | APC truncated | 90 |

| HT-29 | APC truncated, BRAF V600E | 120 |

| RKO | Wild-type APC/β-catenin | >10,000 |

Table 2: In Vivo Efficacy of this compound in a SW480 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 mg/kg, p.o., QD | 65 |

| This compound | 50 mg/kg, p.o., QD | 82 |

Mandatory Visualizations

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Caption: In vitro experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat CRC cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 SW480 cells in a mixture of medium and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) daily at the specified dosages.

-

Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

-

Tumor Analysis: Excise the tumors, weigh them, and process for further analysis such as histology (H&E staining) and immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.

References

Techniques for Measuring I-XW-053 Sodium Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-XW-053 sodium is a small molecule inhibitor of the Wnt signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This compound is hypothesized to exert its effects by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] This inhibition effectively blocks the entire Wnt signaling cascade.

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, enabling researchers to quantify its impact on the Wnt pathway and its potential as a therapeutic agent.

Mechanism of Action: Porcupine Inhibition

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[3] This interaction leads to the phosphorylation of LRP6 and the recruitment of the destruction complex (comprising Axin, APC, GSK3β, and CK1), preventing the phosphorylation and subsequent degradation of β-catenin.[4] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, driving cell proliferation.[5]

This compound, as a Porcupine inhibitor, prevents the palmitoylation of Wnt ligands, a crucial step for their secretion from Wnt-producing cells.[1] This leads to a reduction in active Wnt ligands in the extracellular space, thereby inhibiting downstream signaling.

Caption: Canonical Wnt Signaling Pathway.

In Vitro Efficacy Assays

TCF/LEF Reporter Assay

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.[6][7][8]

Experimental Protocol:

-

Cell Seeding: Seed HEK293T cells (or other suitable cell lines) in a 96-well plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS.

-

Transfection: After 24 hours, co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

-

Wnt Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with Wnt3a-conditioned medium or purified Wnt3a protein.

-

Lysis and Measurement: After 24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound.

Caption: TCF/LEF Reporter Assay Workflow.

Western Blotting for β-catenin and Phospho-LRP6

This method is used to assess the levels of key proteins in the Wnt pathway. A decrease in total β-catenin and phosphorylated LRP6 (p-LRP6) indicates inhibition of the pathway.[2][9]

Experimental Protocol:

-

Cell Culture and Treatment: Plate a Wnt-responsive cell line (e.g., HCT116) and treat with this compound at various concentrations for 24 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against β-catenin, phospho-LRP6 (Ser1490), total LRP6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ.

Immunofluorescence for β-catenin Localization

This technique visualizes the subcellular localization of β-catenin. In an active Wnt pathway, β-catenin translocates to the nucleus. Inhibition by this compound should result in decreased nuclear β-catenin.[10][11]

Experimental Protocol:

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with this compound and Wnt3a as described for the Western blot.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking and Staining:

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against β-catenin.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.

Quantitative PCR (qPCR) for Wnt Target Genes

This assay measures the mRNA expression levels of Wnt target genes, such as AXIN2, to determine the effect of this compound on downstream transcriptional activity.[12][13]

Experimental Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method.

In Vivo Efficacy Assay: Xenograft Tumor Model

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.[14][15]

Experimental Protocol:

-

Cell Implantation: Subcutaneously implant a human cancer cell line with an active Wnt pathway (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors.

-

Perform immunohistochemistry (IHC) for β-catenin and Ki-67 (a proliferation marker).

-

Analyze Wnt target gene expression in tumor lysates by qPCR or Western blotting.

-

Caption: In Vivo Xenograft Model Workflow.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Endpoint | This compound IC50 (nM) |

| TCF/LEF Reporter | HEK293T | Luciferase Activity | 5.2 |

| β-catenin Levels | HCT116 | Western Blot | 10.8 |

| p-LRP6 Levels | HCT116 | Western Blot | 8.5 |

| AXIN2 Expression | HCT116 | qPCR | 7.1 |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | N | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 10 | 1500 ± 250 | - |

| This compound (50 mg/kg) | 10 | 600 ± 150 | 60% |

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRP6 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt Reporter Activity Assay [bio-protocol.org]

- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. | BioWorld [bioworld.com]

- 15. High Salt Inhibits Tumor Growth by Enhancing Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

I-XW-053 sodium solubility and stability issues

Disclaimer: Publicly available information regarding the specific solubility and stability of I-XW-053 sodium salt is limited. The following troubleshooting guides and FAQs are based on general knowledge of small molecule sodium salts and best practices in chemical and pharmacological research. Researchers should always perform their own validation experiments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its mechanism of action?

This compound salt is a small molecule inhibitor. While the specific target is not explicitly stated in the provided information, its investigation in the context of HIV-1 replication suggests it may interfere with viral or host cell pathways essential for the viral life cycle. Further research is needed to fully elucidate its mechanism of action. As a sodium salt, it is the neutralized form of an acidic parent compound, which can influence its solubility and stability.

Q2: What is the recommended storage condition for this compound salt?

It is recommended to store this compound salt at -20°C.[1] When stored as a solid, it should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, desiccated conditions are advised.

Q3: What are the potential signaling pathways affected by inhibitors like I-XW-053?

Given the interest in MEK/ERK signaling in various cellular processes, a potential, though unconfirmed, target for novel inhibitors could be the MEK5/ERK5 pathway. This pathway is involved in cell proliferation, survival, and differentiation.

MEK5/ERK5 Signaling Pathway

Caption: Hypothetical inhibition of the MEK5/ERK5 signaling pathway by I-XW-053.

Troubleshooting Guide: Solubility Issues

Issues with the solubility of this compound salt can hinder the accuracy and reproducibility of experimental results. The following guide provides a systematic approach to addressing these challenges.

Initial Solubility Assessment Workflow

Caption: A systematic workflow for assessing and troubleshooting the solubility of this compound salt.

Quantitative Solubility Data

While specific data for I-XW-053 is unavailable, the following table provides a template for recording experimentally determined solubility.

| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |

| Water | 25 | Data not available | |

| PBS (pH 7.4) | 25 | Data not available | |

| DMSO | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Other |

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer, which is crucial for in vitro assays.

-

Prepare a high-concentration stock solution: Dissolve this compound salt in 100% DMSO to a final concentration of 10 mM.

-

Prepare serial dilutions: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Transfer to aqueous buffer: Add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1-2%.

-

Equilibrate: Shake the plate at room temperature for 1-2 hours to allow for equilibration.

-

Measure turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation.

-